![molecular formula C14H20N2O B14512617 Urea, [(1-phenylcyclohexyl)methyl]- CAS No. 62636-72-0](/img/structure/B14512617.png)
Urea, [(1-phenylcyclohexyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, [(1-phenylcyclohexyl)methyl]- is a derivative of urea, a compound that has been extensively studied and utilized in various fields of chemistry and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(1-phenylcyclohexyl)methyl]-, a common method involves the nucleophilic addition of an amine to potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of urea derivatives often employs phosgene or its substitutes to generate the necessary isocyanates or carbamoyl chlorides. These intermediates then react with amines to form the desired urea derivatives . The process is designed to be resource-efficient and environmentally friendly, adhering to strict regulatory guidelines.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, [(1-phenylcyclohexyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or cyclohexyl rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Urea, [(1-phenylcyclohexyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to form stable hydrogen bonds makes it useful in protein-ligand interaction studies.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Urea, [(1-phenylcyclohexyl)methyl]- involves its interaction with specific molecular targets. It primarily acts as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and inhibiting the flux of positive ions into neurons . This action results in various pharmacological effects, including anesthetic and sedative properties.
Vergleich Mit ähnlichen Verbindungen
Phencyclidine (PCP): A well-known NMDA receptor antagonist with similar pharmacological effects.
Ketamine: Another NMDA receptor antagonist used for its anesthetic properties.
Rolicyclidine: A derivative with similar dissociative and anesthetic effects.
Uniqueness: Urea, [(1-phenylcyclohexyl)methyl]- is unique due to its specific structural modifications, which enhance its stability and interaction with molecular targets. Compared to similar compounds, it may offer improved selectivity and reduced side effects .
Eigenschaften
CAS-Nummer |
62636-72-0 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(1-phenylcyclohexyl)methylurea |
InChI |
InChI=1S/C14H20N2O/c15-13(17)16-11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H3,15,16,17) |
InChI-Schlüssel |
ZQTPUTOPICIXDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CNC(=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
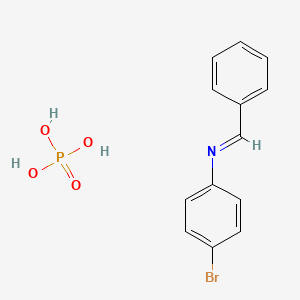
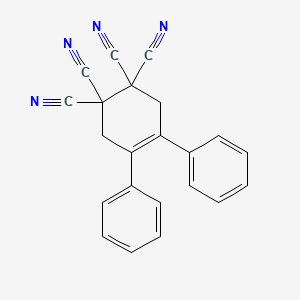
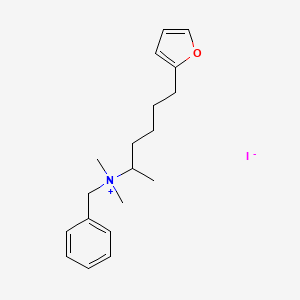
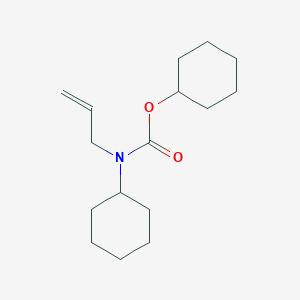
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
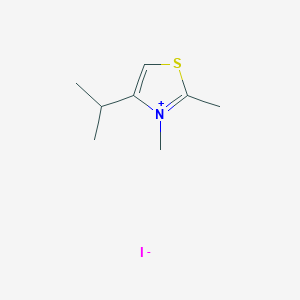
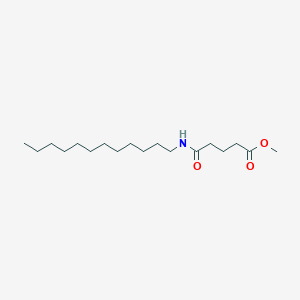


![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
